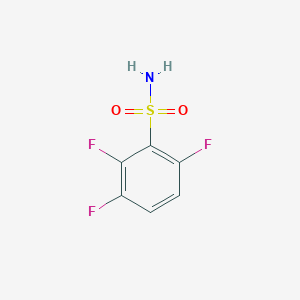

2,3,6-Trifluorobenzenesulfonamide

Description

Properties

IUPAC Name |

2,3,6-trifluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAITQGEDDYCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593635 | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204574-42-4 | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,6-Trifluorobenzenesulfonamide, a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information on its structural analogs, predicted properties, and established synthetic methodologies to offer a foundational understanding for researchers.

Introduction: The Significance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents including antibacterial, anticancer, and antiviral drugs.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This includes alterations in metabolic stability, binding affinity, lipophilicity, and acidity, often leading to enhanced therapeutic efficacy.[3] Consequently, fluorinated sulfonamides represent a promising class of compounds for the development of novel pharmaceuticals.[4][5][6]

This guide focuses on the specific isomer 2,3,6-Trifluorobenzenesulfonamide, providing a detailed exploration of its chemical characteristics, a plausible synthetic pathway, and an outlook on its potential applications.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. Below is a summary of the key identifiers and predicted properties for 2,3,6-Trifluorobenzenesulfonamide.

| Property | Value | Source |

| CAS Number | 1204574-42-4 | |

| Molecular Formula | C₆H₄F₃NO₂S | |

| Molecular Weight | 211.16 g/mol | |

| Melting Point | Data not available. Expected to be a solid at room temperature based on related compounds. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available. Expected to have moderate solubility in organic solvents. | N/A |

Proposed Synthesis Workflow

Caption: Proposed two-stage synthesis of 2,3,6-Trifluorobenzenesulfonamide.

Step 1: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride

The precursor, 2,3,6-Trifluorobenzenesulfonyl chloride (CAS: 1017779-75-7), can be synthesized from 2,3,6-Trifluoroaniline via a Sandmeyer-type reaction.

Protocol:

-

Diazotization: 2,3,6-Trifluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7][8] This intermediate is typically unstable and is used immediately in the next step.

-

Sulfonyl Chloride Formation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the aromatic ring, yielding 2,3,6-Trifluorobenzenesulfonyl chloride.[9][10]

Step 2: Amination of 2,3,6-Trifluorobenzenesulfonyl Chloride

The final step involves the conversion of the sulfonyl chloride to the corresponding sulfonamide.

Protocol:

-

Amination: 2,3,6-Trifluorobenzenesulfonyl chloride is reacted with ammonia (NH₃) or an aqueous solution of ammonium hydroxide (NH₄OH).[11][12] This nucleophilic substitution reaction at the sulfur atom displaces the chloride, forming the stable sulfonamide, 2,3,6-Trifluorobenzenesulfonamide.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Spectroscopic Characterization (Predicted)

Due to the lack of experimentally obtained spectra for 2,3,6-Trifluorobenzenesulfonamide, the following are predicted key features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[13][14]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (sulfonamide) | 3350-3250 (two bands for -NH₂) |

| C-H Stretch (aromatic) | 3100-3000 |

| S=O Stretch (sulfonamide) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |

| C-F Stretch | 1300-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the fluorine substitution pattern, which will cause splitting of the aromatic proton signals. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet that may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine and sulfonamide groups. Carbon-fluorine coupling will be observed.

¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the substitution pattern. Three distinct signals are expected for the fluorine atoms at positions 2, 3, and 6, with characteristic coupling patterns between them.[1]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 211. Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the trifluorophenyl group.[8][15]

Reactivity and Chemical Behavior

The chemical reactivity of 2,3,6-Trifluorobenzenesulfonamide is primarily dictated by the interplay between the electron-withdrawing sulfonamide group and the three fluorine atoms on the benzene ring.

-

Acidity of the Sulfonamide N-H: The sulfonamide protons are expected to be acidic and can be deprotonated with a suitable base. This allows for further functionalization at the nitrogen atom.

-

Aromatic Ring Reactivity: The trifluorinated benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions. Conversely, it will be deactivated towards electrophilic aromatic substitution.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for 2,3,6-Trifluorobenzenesulfonamide is not available, the structural motifs present suggest several potential areas of application.

-

Medicinal Chemistry: As a fluorinated sulfonamide, this compound could be explored as a scaffold for the development of various therapeutic agents. The sulfonamide group is a known pharmacophore for a range of biological targets, including enzymes and receptors.[3][14][16] The trifluoro-substitution pattern could be leveraged to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Materials Science: The electron-deficient nature of the trifluorinated aromatic ring could make this compound a useful building block for the synthesis of advanced materials with specific electronic or physical properties.

Safety and Handling

Specific safety data for 2,3,6-Trifluorobenzenesulfonamide is not available. However, based on the data for structurally related compounds such as 2-(Trifluoromethyl)benzenesulfonamide, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5][10][17]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, and prevent contact with skin and eyes.[10]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17]

Conclusion

2,3,6-Trifluorobenzenesulfonamide is a chemical entity with significant potential, stemming from the combination of the pharmacologically important sulfonamide group and the property-modulating effects of trifluorination. Although detailed experimental data remains to be published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and exploration for novel applications. Further investigation into the specific properties and biological activities of this compound is warranted and could unveil new opportunities in drug discovery and materials science.

References

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC - PubMed Central. [Link]

-

NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. [Link]

-

Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

- CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents.

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

-

The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. ResearchGate. [Link]

- US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents.

-

2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem. PubChem. [Link]

- JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same - Google Patents.

-

Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. ChemEd X. [Link]

-

CAS 200933-14-8: 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. LookChem. [Link]

-

2,3,6-Trifluoroaniline | C6H4F3N | CID 522283 - PubChem. PubChem. [Link]

-

(PDF) BP601T. MEDICINAL CHEMISTRY -III - ResearchGate. ResearchGate. [Link]

- US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents.

-

Amination of the p-acetaminobenzene sulfonyl chloride. University of Technology. [Link]

-

-

Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. J. Chem. Soc.. [Link]

-

-

N-(tert-Butyl)-2-(trifluoromethyl)benzenesulfonamide - SpectraBase. SpectraBase. [Link]

-

2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244 - PubChem. PubChem. [Link]

-

Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. UCL Discovery. [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. ResearchGate. [Link]

Sources

- 1. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. Sci-Hub. 227. Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine / J. Chem. Soc., 1960 [sci-hub.box]

- 13. 2,3,6-Trifluoroaniline | C6H4F3N | CID 522283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

2,3,6-Trifluorobenzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluorobenzenesulfonamide

Executive Summary

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2,3,6-trifluorobenzenesulfonamide, a fluorinated aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in pharmaceuticals, acting as a versatile bioisostere and conferring advantageous physicochemical properties such as increased water solubility, metabolic stability, and bioavailability.[1] This document details a robust and reliable two-stage synthetic approach, beginning with the formation of a key intermediate, 2,3,6-trifluorobenzenesulfonyl chloride, via a Sandmeyer-type reaction, followed by its conversion to the target sulfonamide. The narrative emphasizes the rationale behind procedural choices, adherence to safety, and methods for ensuring the integrity and purity of the final compound, providing a self-validating framework for its successful preparation.

Introduction: Strategic Approach to Synthesis

The synthesis of aryl sulfonamides is most classically achieved through the reaction of a primary or secondary amine with a pre-formed aryl sulfonyl chloride in the presence of a base.[2][3][4] This method, while traditional, remains highly effective and is the strategy of choice for the preparation of 2,3,6-trifluorobenzenesulfonamide.

Our synthetic strategy is therefore bifurcated into two core transformations:

-

Part I: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride. The primary challenge lies in the selective installation of the sulfonyl chloride moiety onto the trifluorinated aromatic ring. Direct chlorosulfonylation of 2,3,6-trifluorobenzene is often problematic for electron-deficient substrates.[1] Therefore, a more dependable route is employed, starting from the commercially available 2,3,6-trifluoroaniline.[5][][7] This amine is converted to its corresponding diazonium salt, which then undergoes a copper-catalyzed Sandmeyer-type reaction with a sulfur dioxide surrogate to yield the desired sulfonyl chloride intermediate.[1][8]

-

Part II: Sulfonamidation. The purified 2,3,6-trifluorobenzenesulfonyl chloride is subsequently reacted with an ammonia source. This is a classic nucleophilic substitution at the sulfonyl group, which proceeds readily to furnish the target 2,3,6-trifluorobenzenesulfonamide.

This strategic pathway offers high fidelity and adaptability, leveraging well-established and understood chemical transformations to achieve the synthesis with high purity.

Part I: Synthesis of 2,3,6-Trifluorobenzenesulfonyl Chloride via Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halides and, in this case, a sulfonyl chloride group, via a diazonium salt intermediate.[9][10] This transformation is a radical-nucleophilic aromatic substitution.[9]

Core Mechanism & Rationale

The process involves two critical steps:

-

Diazotization: The primary aromatic amine, 2,3,6-trifluoroaniline, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid.[11] This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), which is a superb leaving group (N₂ gas). The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.

-

Copper-Catalyzed Sulfonylation: The diazonium salt solution is then added to a mixture containing a copper catalyst (e.g., CuCl₂) and a source of sulfur dioxide (SO₂).[8] The reaction is initiated by a single-electron transfer from the copper(I) species (generated in situ from Cu(II)) to the diazonium salt, which liberates nitrogen gas and forms an aryl radical.[10] This radical then reacts with SO₂ and the copper catalyst to form the aryl sulfonyl chloride. For enhanced safety and operational simplicity, a stable, solid SO₂ surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is preferred over gaseous SO₂.[8]

Visualizing the Pathway: Sandmeyer Sulfonyl Chloride Synthesis

Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.

Detailed Experimental Protocol: 2,3,6-Trifluorobenzenesulfonyl Chloride

Disclaimer: This protocol is a synthesized methodology based on established procedures and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Diazotization:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3,6-trifluoroaniline (1.0 eq).

-

Add acetonitrile (MeCN) as the solvent, followed by concentrated aqueous hydrochloric acid (2.0 eq).[8]

-

Cool the resulting suspension to 0 °C in an ice-salt bath. The temperature must be strictly maintained between 0 and 5 °C.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[12][13]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate, larger flask, add DABSO (0.6 eq) and copper(II) chloride (CuCl₂, 0.05 eq) to acetonitrile.[8]

-

Cool this mixture to 0 °C.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the DABSO/CuCl₂ mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[8]

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a separatory funnel containing ice-water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (caution: potential gas evolution) until neutral, then with saturated aqueous sodium chloride (brine).[12]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude residue, 2,3,6-trifluorobenzenesulfonyl chloride, can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient by analytical methods (e.g., ¹H NMR, GC-MS).

-

Part II: Synthesis of 2,3,6-Trifluorobenzenesulfonamide

This stage involves the straightforward conversion of the sulfonyl chloride intermediate into the final sulfonamide product. The reaction is a nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Core Mechanism & Rationale

The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur center of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. A second equivalent of ammonia (or another base) acts as a proton acceptor to neutralize the resulting protonated sulfonamide, yielding the final product and ammonium chloride.[2]

Visualizing the Pathway: Sulfonamidation

Caption: Final conversion to the target sulfonamide product.

Detailed Experimental Protocol: 2,3,6-Trifluorobenzenesulfonamide

-

Reaction Setup:

-

Dissolve the 2,3,6-trifluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask.[14]

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

-

Sulfonamidation:

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 30% NH₃ solution, ~5-10 eq) dropwise to the stirred sulfonyl chloride solution.[14] The reaction is exothermic; maintain the temperature below 10 °C during the addition.

-

A white precipitate (the product and ammonium chloride) will likely form immediately.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold water to remove ammonium chloride, followed by a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material.

-

If the product remains in the organic phase, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The crude 2,3,6-trifluorobenzenesulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a pure, crystalline solid.

-

Data Summary and Characterization

The successful synthesis of 2,3,6-trifluorobenzenesulfonamide should be confirmed through standard analytical techniques.

| Parameter | Intermediate: 2,3,6-Trifluorobenzenesulfonyl Chloride | Final Product: 2,3,6-Trifluorobenzenesulfonamide |

| Molecular Formula | C₆H₂ClF₃O₂S | C₆H₄F₃NO₂S |

| Molecular Weight | 246.59 g/mol | 227.16 g/mol |

| Typical Yield | 65-80% (from aniline) | 85-95% (from sulfonyl chloride) |

| Appearance | Colorless to light yellow oil/solid | White to off-white crystalline solid |

| Key ¹H NMR Signals | Aromatic protons (complex multiplets) | Aromatic protons, broad -NH₂ singlet |

| Key ¹⁹F NMR Signals | Three distinct fluorine signals | Three distinct fluorine signals |

| IR Spectroscopy (cm⁻¹) | ~1370 & ~1180 (S=O stretch) | ~3350 & ~3250 (N-H stretch), ~1340 & ~1160 (S=O stretch) |

Safety Precautions

-

Reagents: Concentrated acids (HCl), sodium nitrite (strong oxidizer, toxic), sulfonyl chlorides (corrosive, lachrymatory), and organic solvents (flammable) must be handled with extreme care in a well-ventilated fume hood.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The described protocol maintains the salt in a cold, aqueous solution, which is standard safe practice. At no point should an attempt be made to isolate the dry diazonium intermediate.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.

-

Quenching: Any residual nitrous acid after diazotization can be quenched by the addition of a small amount of sulfamic acid or urea.

Conclusion

The described two-part synthetic pathway provides a clear and effective methodology for the laboratory-scale preparation of 2,3,6-trifluorobenzenesulfonamide. By leveraging a Sandmeyer-type reaction for the synthesis of the crucial sulfonyl chloride intermediate followed by a standard sulfonamidation, this guide offers a robust framework for accessing this valuable fluorinated molecule. The emphasis on understanding the causality behind each experimental step ensures that researchers can troubleshoot and adapt the procedure with confidence, leading to a high yield and purity of the target compound.

References

-

Cachope, R. A. P., et al. (2017). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

-

Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

-

Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF on ResearchGate. Available at: [Link]

-

Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved January 15, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride. PrepChem.com. Retrieved January 15, 2026, from [Link]

- Bayer AG. (1997). Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide. Google Patents. DE19543323A1.

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

- Bayer AG. (2001). Preparation of trifluoromethylanilines. Google Patents. US6333434B1.

-

Zhang, W., et al. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

Bornholdt, J., et al. (2017). Synthesis of sulfonyl chloride substrate precursors. Supporting Information, Partner Organisations. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,6-trifluoro-1-ethylbenzene. PrepChem.com. Retrieved January 15, 2026, from [Link]

- Bayer AG. (2001). Intermediate for producing 2-trifluoromethoxy benzene sulfonamide. Google Patents. CN1308057A.

- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2015). Synthetic method of 2, 3, 4-trifluoroaniline. Google Patents. CN104961638A.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Gemoets, H. P. L., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(18), 4936–4939. Available at: [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Khan Academy. Retrieved January 15, 2026, from [Link]

-

Unknown Author. (n.d.). ORGANIC NAME REACTIONS. Document. Retrieved January 15, 2026, from [Link]

-

Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(41), 14559-14563. Available at: [Link]

- Bayer AG. (1992). Process for the preparation of benzene sulfonamides. Google Patents. EP0512953B1.

- Rhone-Poulenc Industries. (1981). Process for preparing fluorobenzene-sulfonyl fluorides. Google Patents. EP0032077A1.

-

Yates, E., & Yates, A. (2016). The diazotization process. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Trammell, G. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. Available at: [Link]

- Zhejiang University of Technology. (2021). Synthetic method of 2-trifluoromethyl benzamide. Google Patents. CN113698315A.

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trifluoroaniline. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 67815-56-9 | 2,3,6-TRIFLUOROANILINE [fluoromart.com]

- 7. 2,3,6-Trifluoroaniline | C6H4F3N | CID 522283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 2,3,6-Trifluorobenzenesulfonamide

Introduction

2,3,6-Trifluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 2,3,6-Trifluorobenzenesulfonamide, offering both established data and predictive insights grounded in established analytical principles. The methodologies described herein are designed to serve as a robust framework for the validation and characterization of this and structurally related compounds.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental identity and physical constants. These data points are critical for everything from reaction stoichiometry to formulation and safety assessments.

The molecular structure of 2,3,6-Trifluorobenzenesulfonamide is defined by a benzene ring substituted with a sulfonamide group and three fluorine atoms at the 2, 3, and 6 positions. This specific substitution pattern dictates its electronic and steric properties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,3,6-Trifluorobenzenesulfonamide | - |

| CAS Number | 1204574-42-4 | [1] |

| Molecular Formula | C₆H₄F₃NO₂S | [1] |

| Molecular Weight | 211.16 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | YRAITQGEDDYCMA-UHFFFAOYSA-N | [1] |

| SMILES String | FC1=CC=C(F)C(S(=O)(N)=O)=C1F | [1] |

| Melting Point | Data not readily available in cited literature. Expected to be a solid with a defined melting point, similar to related structures like 2-(trifluoromethoxy)benzenesulfonamide (m.p. 186°C)[2] or 2,5-bis(trifluoromethyl)benzenesulfonamide (m.p. 147°C)[3]. | - |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | - |

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure and purity of 2,3,6-Trifluorobenzenesulfonamide. The following section details the requisite experimental protocols and the anticipated spectral data.

Sources

An In-depth Technical Guide to 2,3,6-Trifluorobenzenesulfonamide (CAS 1204574-42-4)

A Note on the Scope of this Guide: 2,3,6-Trifluorobenzenesulfonamide (CAS 1204574-42-4) is a distinct chemical entity. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific research pertaining to this particular isomer. Therefore, this technical guide has been constructed by leveraging established principles of organic chemistry and pharmacology, and by drawing inferences from the well-documented properties and activities of structurally related fluorinated benzenesulfonamides. The experimental protocols and mechanistic discussions presented herein are based on established methodologies for this class of compounds and should be considered as a foundational framework for future research on 2,3,6-Trifluorobenzenesulfonamide.

Introduction to Fluorinated Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of fluorine atoms onto the aromatic ring can profoundly influence the molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity for biological targets. These modifications have been instrumental in the development of drugs with enhanced efficacy and pharmacokinetic profiles. While the specific biological role of 2,3,6-Trifluorobenzenesulfonamide remains to be elucidated, its structural features suggest potential for exploration in various therapeutic areas where other fluorinated benzenesulfonamides have shown promise.

Physicochemical Properties of 2,3,6-Trifluorobenzenesulfonamide

The fundamental physicochemical properties of 2,3,6-Trifluorobenzenesulfonamide are summarized below. These characteristics are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1204574-42-4 | [1] |

| Molecular Formula | C₆H₄F₃NO₂S | [2] |

| Molecular Weight | 211.16 g/mol | [1][2] |

| IUPAC Name | 2,3,6-trifluorobenzenesulfonamide | [2] |

| SMILES | C1=CC(=C(C(=C1F)S(=O)(=O)N)F)F | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | YRAITQGEDDYCMA-UHFFFAOYSA-N | [1] |

Plausible Synthetic Routes

A plausible synthetic pathway is outlined below:

Figure 1: Plausible synthetic workflow for 2,3,6-Trifluorobenzenesulfonamide.

Experimental Protocol (General):

-

Chlorosulfonation of 1,2,5-Trifluorobenzene: To a stirred solution of chlorosulfonic acid, 1,2,5-trifluorobenzene is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The mixture is carefully poured onto crushed ice, and the resulting precipitate (2,3,6-trifluorobenzenesulfonyl chloride) is filtered, washed with cold water, and dried.

-

Amination of 2,3,6-Trifluorobenzenesulfonyl Chloride: The crude sulfonyl chloride is dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran). The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with vigorous stirring. The reaction is stirred for several hours at room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3,6-Trifluorobenzenesulfonamide. Further purification can be achieved by recrystallization or column chromatography.

Potential Mechanisms of Action and Biological Activities

The biological activities of benzenesulfonamide derivatives are diverse and depend on the substitution pattern on the aromatic ring and the sulfonamide nitrogen.[4][5] Many sulfonamides are known to act as enzyme inhibitors.

Carbonic Anhydrase Inhibition

A prominent target for many benzenesulfonamide derivatives is the zinc-containing enzyme family of carbonic anhydrases (CAs).[5] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[6][7] The sulfonamide group can coordinate to the zinc ion in the active site of the enzyme, leading to potent inhibition. Given that other fluorinated benzenesulfonamides are known CA inhibitors, it is plausible that 2,3,6-Trifluorobenzenesulfonamide could also exhibit this activity.[8]

Figure 2: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Other Potential Biological Activities

Fluorinated benzenesulfonamides have been investigated for a range of other biological activities, including:

-

Inhibition of Amyloid-β Aggregation: Some fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptides, suggesting potential therapeutic applications in Alzheimer's disease.[9][10]

-

Antimicrobial and Anti-inflammatory Properties: The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. Various derivatives have also demonstrated anti-inflammatory effects.[11]

Further research is required to determine if 2,3,6-Trifluorobenzenesulfonamide possesses any of these activities.

Experimental Protocols for Characterization

The unambiguous characterization of a newly synthesized compound like 2,3,6-Trifluorobenzenesulfonamide is critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Figure 3: A typical analytical workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the aromatic protons. The coupling patterns and chemical shifts will be influenced by the fluorine substituents.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, providing distinct signals for each fluorine atom and revealing through-bond and through-space couplings to other nuclei.[12][13][14][15]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of sulfonamides.[2][16][17] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural elucidation.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound.[18][19] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate for this analysis.

Conclusion

2,3,6-Trifluorobenzenesulfonamide is a fluorinated aromatic sulfonamide with potential for further investigation in medicinal and materials chemistry. While specific data on this compound is currently limited, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its synthesis, potential biological activities, and analytical characterization based on the broader class of benzenesulfonamides. The unique substitution pattern of the fluorine atoms on the benzene ring may confer interesting and potentially valuable properties that warrant future dedicated research to fully elucidate its chemical and biological profile.

References

- Vertex AI Search. (n.d.). CAS NO. 1204574-42-4 | 2,3,6-trifluorobenzene-1-sulfonamide ...

- PubChem. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.

- PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

- Slideshare. (n.d.). Analysis of sulfonamides.

- PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- PubMed Central. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- Sigma-Aldrich. (n.d.). 2,3,6-Trifluorobenzenesulfonamide.

- YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.

- ACS Publications. (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.

- Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O.

- PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.

- ACS Publications. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

- National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Taylor & Francis Online. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies.

- National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.

- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Przemysł Chemiczny. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.

- ResearchGate. (2025). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions.

- Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- APExBIO. (n.d.). Benzenesulfonamide - Carbonic Anhydrase Inhibitor.

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- ScienceDirect. (n.d.). Fluorine NMR.

- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.

- PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.

- ResearchGate. (2025). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases.

- ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.

- PubMed Central. (n.d.). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis.

- ResearchGate. (n.d.). Synthesis of 4-substituted tetrafluorobenzonitriles and their...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. apexbt.com [apexbt.com]

- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ymerdigital.com [ymerdigital.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2,3,6-Trifluorobenzenesulfonamide in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for the characterization and understanding of the solubility of 2,3,6-Trifluorobenzenesulfonamide in common organic solvents. While specific experimental solubility data for this compound is not widely published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the core theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and offers a systematic approach to data interpretation. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable solubility profiles, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Foundational Principles: Predicting Solubility Behavior

The solubility of a compound is dictated by the interplay between its intrinsic physicochemical properties and the characteristics of the solvent. A rigorous analysis of the molecular structure of 2,3,6-Trifluorobenzenesulfonamide provides the basis for predicting its behavior and making informed choices in solvent selection.

Molecular Structure and Physicochemical Profile

The structure of 2,3,6-Trifluorobenzenesulfonamide is characterized by three key functional regions that collectively determine its polarity, hydrogen bonding potential, and crystal lattice energy:

-

The Trifluorinated Aromatic Ring: The benzene ring itself is nonpolar. However, the three fluorine atoms are highly electronegative, acting as strong electron-withdrawing groups. This creates significant partial positive charges on the ring carbons and a dipole moment across the molecule.

-

The Sulfonamide Group (-SO₂NH₂): This functional group is highly polar and is the primary driver of intermolecular interactions. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons are effective hydrogen bond donors.

-

Crystal Lattice Energy: As a solid, the energy required to overcome the intermolecular forces holding the crystal structure together is a critical factor. The strong hydrogen bonding and dipole interactions of the sulfonamide group likely contribute to a stable, and thus relatively high, crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Based on these features, 2,3,6-Trifluorobenzenesulfonamide is predicted to be a polar molecule with a significant capacity for hydrogen bonding.

The Theory of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] Compounds tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The sulfonamide group of the solute can interact strongly with these solvents, suggesting a higher likelihood of significant solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors but lack donor protons. They can effectively solvate the polar regions of the molecule, particularly the -SO₂- portion. Solubility in these solvents is expected to be moderate to high.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The energy required to break the solute's crystal lattice and disrupt the solvent's own weak intermolecular forces is unlikely to be compensated by solute-solvent interactions. Therefore, solubility is expected to be very low.

The following table provides key properties of common organic solvents to guide selection in experimental studies.

| Solvent | Polarity Index | Type | H-Bond Donor | H-Bond Acceptor |

| Methanol | 5.1 | Polar Protic | Yes | Yes |

| Ethanol | 4.3 | Polar Protic | Yes | Yes |

| Isopropanol | 3.9 | Polar Protic | Yes | Yes |

| Acetonitrile | 5.8 | Polar Aprotic | No | Yes |

| Acetone | 5.1 | Polar Aprotic | No | Yes |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | No | Yes |

| Ethyl Acetate | 4.4 | Polar Aprotic | No | Yes |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | No | Yes |

| Toluene | 2.4 | Nonpolar | No | No |

| Hexane | 0.1 | Nonpolar | No | No |

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its robustness and direct measurement of the compound in a saturated state at equilibrium.[2][3] This method is formally recognized in guidelines such as OECD Guideline 105.[4][5]

The Saturation Shake-Flask Method: A Workflow

The following diagram illustrates the logical flow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for accurate solubility measurement.

Materials & Reagents:

-

2,3,6-Trifluorobenzenesulfonamide (purity >98%)

-

HPLC-grade organic solvents

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Analytical balance

-

Calibrated pipettes

-

Thermostatic orbital shaker or rotator

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Volumetric flasks

Procedure:

-

Preparation of Vials:

-

To each of three vials per solvent, add an excess of solid 2,3,6-Trifluorobenzenesulfonamide (e.g., 20-50 mg). The key is to ensure a solid phase remains at the end of the experiment, confirming saturation.[6]

-

Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Securely cap each vial to prevent solvent evaporation during incubation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but preliminary experiments should be run to confirm that the concentration in solution does not change between two time points (e.g., 24h and 48h).[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at the experimental temperature for 15-20 minutes.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.[2]

-

-

-

Analysis and Quantification:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

Prepare a series of calibration standards of 2,3,6-Trifluorobenzenesulfonamide of known concentrations.

-

Analyze the diluted samples and calibration standards using a validated HPLC-UV method.[8]

-

Construct a calibration curve by plotting UV absorbance versus concentration.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration in the original undiluted supernatant. This final value is the thermodynamic solubility.

-

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Example Data Summary Table

The following table serves as a template for recording and presenting experimental solubility data for 2,3,6-Trifluorobenzenesulfonamide at a standard temperature (e.g., 25 °C). The values provided are hypothetical and for illustrative purposes only , based on the theoretical principles discussed.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Classification |

| Methanol | 85.5 | 0.373 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 72.4 | 0.316 | Freely Soluble |

| Acetone | 45.8 | 0.200 | Soluble |

| Ethyl Acetate | 21.5 | 0.094 | Sparingly Soluble |

| Acetonitrile | 18.2 | 0.079 | Sparingly Soluble |

| Toluene | < 0.1 | < 0.0004 | Very Slightly Soluble |

| Hexane | < 0.01 | < 0.00004 | Practically Insoluble |

Molecular Weight of 2,3,6-Trifluorobenzenesulfonamide: 229.17 g/mol

Interpreting the Results

-

High Solubility in Protic Solvents (Methanol, DMSO): High solubility in these solvents would confirm the dominant role of the sulfonamide group's hydrogen bonding capabilities. The ability of both the solute and solvent to engage in strong donor-acceptor interactions effectively overcomes the solute's crystal lattice energy.

-

Moderate Solubility in Polar Aprotic Solvents (Acetone, Ethyl Acetate): Good solubility in these solvents highlights the importance of dipole-dipole interactions. While lacking H-bond donors, these solvents' H-bond acceptor sites and polarity are sufficient to solvate the molecule effectively.

-

Low Solubility in Nonpolar Solvents (Toluene, Hexane): Extremely low solubility would be expected and demonstrates the "like dissolves like" principle.[1] The energy cost of breaking the strong solute-solute interactions (crystal lattice) is not recovered through the weak van der Waals forces that would form with a nonpolar solvent.

References

-

Chemcasts. 2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3) Properties. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

Cheméo. Chemical Properties of 2,3,6-Trifluorobenzamide (CAS 207986-22-9). Available at: [Link]

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

ResearchGate. Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine. Available at: [Link]

-

ResearchGate. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Available at: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

-

PubChem. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018. Available at: [Link]

-

Bergström, C. A. S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Houen, G., Sværke, C., & Barkholt, V. (1999). The Solubilities of Denatured Proteins in Different Organic Solvents. Acta Chemica Scandinavica, 53, 1122-1126. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available at: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

-

PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076. Available at: [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

PubChem. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147. Available at: [Link]

-

SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

PubChem. 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. Available at: [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Available at: [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method) acc. to OECD 105. Available at: [Link]

Sources

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scielo.br [scielo.br]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: The Significance of Fluorination in Sulfonamide-Based Drug Discovery

An In-depth Technical Guide to the Inferred Mechanism of Action of 2,3,6-Trifluorobenzenesulfonamide

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Benzenesulfonamides, a class of compounds characterized by a benzene ring attached to a sulfonamide group (–SO2NH2), represent a "privileged scaffold" in drug discovery, forming the basis for a wide array of therapeutic agents with diverse biological activities.[3][4][5][6]

This guide focuses on 2,3,6-Trifluorobenzenesulfonamide, a molecule that combines the potent bioactivity of the sulfonamide pharmacophore with the advantageous properties of trifluorination. While direct experimental studies on the mechanism of action of this specific compound are not extensively documented in publicly available literature, its structural features strongly suggest a primary mechanism centered on the inhibition of a critical class of metalloenzymes: the Carbonic Anhydrases (CAs). This guide will, therefore, present a detailed, inferred mechanism of action based on the well-established pharmacology of structurally related fluorinated benzenesulfonamides.

Primary Inferred Mechanism of Action: Inhibition of Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including respiration, pH homeostasis, and electrolyte balance, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][7] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets. For instance, specific isoforms like CA IX and CA XII are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer cell proliferation and migration.[7]

The sulfonamide moiety is a classic zinc-binding group and the cornerstone of CA inhibitor design.[2] It is hypothesized that 2,3,6-Trifluorobenzenesulfonamide acts as a potent inhibitor of carbonic anhydrases through a mechanism analogous to that of other sulfonamide-based drugs.

Molecular Interactions at the Active Site

The core of this mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.

The trifluorination pattern on the benzene ring of 2,3,6-Trifluorobenzenesulfonamide is predicted to significantly enhance its inhibitory potency and selectivity for several reasons:

-

Increased Acidity of the Sulfonamide Group : The strongly electron-withdrawing nature of the three fluorine atoms increases the acidity of the sulfonamide protons. This facilitates deprotonation at physiological pH, leading to a higher concentration of the active, anionic form of the inhibitor and strengthening its interaction with the positively charged Zn2+ ion in the CA active site.[2][7]

-

Enhanced Binding Affinity : The fluorine atoms can participate in favorable interactions, such as hydrogen bonding, with amino acid residues lining the active site of the enzyme, further stabilizing the enzyme-inhibitor complex.[1]

-

Improved Pharmacokinetic Properties : The lipophilicity conferred by the trifluoromethyl group can enhance the molecule's ability to cross biological membranes, potentially leading to better bioavailability and tissue distribution.[1][2]

The following diagram illustrates the inferred binding mode of 2,3,6-Trifluorobenzenesulfonamide within the active site of a carbonic anhydrase.

Caption: Inferred binding of 2,3,6-Trifluorobenzenesulfonamide to the CA active site.

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

To experimentally validate the inferred mechanism of action, a robust and self-validating protocol for an in vitro carbonic anhydrase inhibition assay is essential. The following stopped-flow spectrophotometric method is a gold standard in the field.

Principle

This assay measures the enzyme's ability to catalyze the hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator. The rate of the enzyme-catalyzed reaction is compared to the rate in the presence of the inhibitor to determine the inhibitory activity (IC50).

Experimental Workflow

Caption: Workflow for determining CA inhibition via a stopped-flow assay.

Detailed Protocol

-

Reagent Preparation :

-

Prepare a stock solution of human carbonic anhydrase II (hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of 2,3,6-Trifluorobenzenesulfonamide in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Prepare the assay buffer containing a pH indicator (e.g., p-nitrophenol).

-

Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

-

-

Assay Performance :

-

In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with either the inhibitor at a specific concentration or with DMSO (vehicle control).

-

In the second syringe, load the CO2-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH drop, leading to a change in the absorbance of the pH indicator.

-

Monitor the change in absorbance at the appropriate wavelength over a short time course (milliseconds to seconds).

-

-

Data Analysis :

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of 2,3,6-Trifluorobenzenesulfonamide using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[8]

-

Quantitative Data Summary (Hypothetical)

Based on literature values for similar fluorinated benzenesulfonamides, we can predict the inhibitory profile of 2,3,6-Trifluorobenzenesulfonamide against key CA isozymes.[7]

| Carbonic Anhydrase Isozyme | Predicted IC50 (nM) | Physiological Relevance |

| hCA I | >1000 | Off-target (cytosolic) |

| hCA II | 50 - 150 | Off-target (highly abundant, cytosolic) |

| hCA IV | 200 - 500 | Membrane-bound, various tissues |

| hCA IX | 10 - 50 | Tumor-associated, anticancer target |

| hCA XII | 25 - 75 | Tumor-associated, anticancer target |

Potential Alternative Mechanisms of Action

While carbonic anhydrase inhibition is the most probable mechanism of action, the sulfonamide scaffold is known to interact with other biological targets. For instance, some sulfonamide derivatives have been reported to:

-

Activate Phospholipase C : A study on a related compound, 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, showed it could activate phospholipase C, leading to increased intracellular calcium influx.[9]

-

Exhibit Antibacterial Properties : The sulfonamide class of drugs historically includes antibacterials that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3][10]

-

Inhibit STAT3 Signaling : Certain benzenesulfonamide derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is implicated in cancer.[11]

It is crucial to note that these alternative mechanisms would require specific experimental validation for 2,3,6-Trifluorobenzenesulfonamide and are considered secondary possibilities based on its core structure.

Conclusion

2,3,6-Trifluorobenzenesulfonamide is a rationally designed molecule that leverages the established pharmacophore of the sulfonamide group and the advantageous properties of trifluorination. Based on extensive evidence from structurally related compounds, its primary mechanism of action is inferred to be the potent inhibition of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII. The trifluoro-substitution pattern is expected to enhance the acidity of the sulfonamide group and improve binding affinity, leading to high inhibitory potency. The provided experimental protocol offers a robust framework for validating this hypothesis and quantifying the inhibitory activity of this promising compound. Further research into its selectivity profile and potential off-target effects will be critical for its future development as a therapeutic agent.

References

- Benchchem. (n.d.). 2-amino-4-(trifluoromethyl)benzenesulfonic acid | 1513-44-6.

- National Institutes of Health. (n.d.). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.

- PubMed. (2015). Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models.

- Benchchem. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3.

- Benchchem. (n.d.). 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide.

- ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.

- PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.

- National Institutes of Health. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII.

- Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- PubMed. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors.

- Benchchem. (n.d.). In-depth Technical Guide: Mechanism of Action of 3-(N-methyl-4-methylbenzenesulfonamido).

- National Institutes of Health. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery.

- Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.

- PubMed Central. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents.

- MDPI. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.

- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

- Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition.

- ResearchGate. (2025). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones.

- PubMed Central. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluorinated Benzenesulfonamides: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl group (-CF₃) has proven particularly valuable for its profound impact on a compound's metabolic stability, lipophilicity, and target-binding affinity. When combined with the benzenesulfonamide scaffold, a privileged structure in its own right, the resulting trifluorinated benzenesulfonamides represent a class of compounds with a rich history and diverse therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted pharmacological activities of trifluorinated benzenesulfonamides, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Power of Fluorine in Drug Design

The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its physicochemical properties, often transforming a lead compound into a viable therapeutic agent.[1] The high electronegativity of the fluorine atoms in the -CF₃ group creates a strong electron-withdrawing effect, which can significantly modulate the pKa of nearby functional groups.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby enhancing a drug's in vivo half-life.[1]

The benzenesulfonamide moiety, on the other hand, is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] The combination of these two structural features in trifluorinated benzenesulfonamides has given rise to a versatile class of molecules with a wide range of biological activities.

Historical Perspective: From Early Discoveries to Blockbuster Drugs

While the synthesis of aromatic compounds bearing a trifluoromethyl group dates back to the mid-20th century, the deliberate exploration of trifluorinated benzenesulfonamides as therapeutic agents gained significant momentum in the latter half of the century. Early patents from the 1980s describe N-fluoro-N-perfluoromethyl sulfonamides as potent fluorinating agents, highlighting the chemical utility of this class of compounds.[4][5]

However, the true therapeutic potential of trifluorinated benzenesulfonamides was catapulted into the spotlight with the discovery and development of Celecoxib (marketed as Celebrex). Developed by a team at the Searle division of Monsanto, celecoxib was the first selective cyclooxygenase-2 (COX-2) inhibitor to reach the market.[6] Its innovative design, featuring a trifluoromethyl group on a pyrazole ring and a p-sulfamoylphenyl group, allowed for selective inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal cytoprotection.[6] This selectivity offered a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects.[6]

The discovery of celecoxib not only provided a valuable new therapeutic option for arthritis and pain management but also solidified the importance of the trifluoromethyl-benzenesulfonamide scaffold in rational drug design.

Synthetic Strategies: Crafting Trifluorinated Benzenesulfonamides

The synthesis of trifluorinated benzenesulfonamides typically involves the preparation of a key intermediate, a trifluoromethyl-substituted benzenesulfonyl chloride, followed by its reaction with ammonia or an appropriate amine.